REACTION_CXSMILES
|
[CH:1]([CH:4]([CH:7]([CH3:9])[CH3:8])[C:5]#[N:6])([CH3:3])[CH3:2].[Na].[CH:11](I)(C)C.[OH-:15].[Na+].[OH-:17].[K+]>>[CH:1]([C:4]([CH:7]([CH3:9])[CH3:8])([C:5]#[N:6])[C:11]([OH:17])=[O:15])([CH3:3])[CH3:2] |f:3.4,5.6,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C#N)C(C)C
|
Name
|
cyanacetic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude dialkyl ester obtained by this procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)(C#N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |